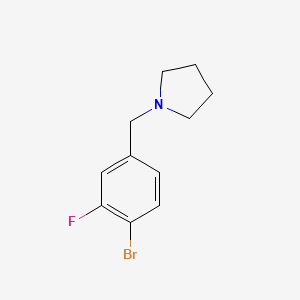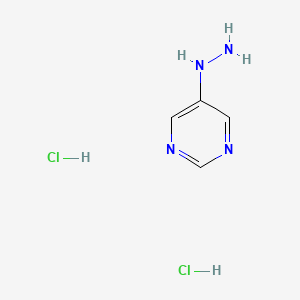
5-Hydrazinylpyrimidine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydrazinylpyrimidine dihydrochloride is a chemical compound with the CAS number 1803587-72-5 . It has a molecular weight of 183.04 and is typically stored at temperatures between 2-8°C . The compound is yellow to brown in solid form .
Molecular Structure Analysis
The InChI code for this compound is1S/C4H6N4.2ClH/c5-8-4-1-6-3-7-2-4;;/h1-3,8H,5H2;2*1H . This indicates that the compound consists of a pyrimidine ring with a hydrazine group attached to the 5th carbon atom, and two chloride ions associated with the molecule. Physical and Chemical Properties Analysis
This compound is a yellow to brown solid . It has a molecular weight of 183.04 .Wissenschaftliche Forschungsanwendungen
Anticancer and Antimicrobial Agents
5-Hydrazinylpyrimidine dihydrochloride plays a significant role in the development of new derivatives with anticancer and antimicrobial properties. A study conducted by Mohamed et al. (2017) synthesized a series of pyrimidine derivatives that displayed potent growth inhibitory effects against certain cancer cell lines, demonstrating promising anticancer activity. Similarly, Ragab et al. (2020) explored novel derivatives of hydrazinylpyrimidines, which showed substantial in vitro cytotoxic activity against tumor cell lines, indicating their potential as effective anticancer agents.
Antitumor Activity Enhancement
In the context of enhancing antitumor activity, Takechi et al. (2002) investigated the use of compounds related to this compound to improve the efficacy of fluoropyrimidines in cancer treatment. Their findings suggest that these compounds can significantly enhance the antitumor effect of certain cancer treatments.
Development of Novel Antimalarial and Antimicrobial Agents
The role of this compound extends to the development of antimalarial and antimicrobial agents. Kumar et al. (2017) synthesized acyl hydrazone-based molecular hybrids that exhibited potent antimalarial activities, highlighting the versatility of pyrimidine derivatives in treating various infections.
Synthesis of Diverse Derivatives for Biological Evaluation
The compound's utility in synthesizing a wide range of derivatives for biological evaluation is exemplified by Taher and Helwa (2012), who developed a series of mono- and dialkyl derivatives from hydrazinolysis of certain compounds. These derivatives showed promising in-vitro antitumor and antimicrobial activities.
Pharmacological Characteristics in Disease Treatment
The pharmacological characteristics of derivatives from this compound contribute significantly to disease treatment. As per Awadallah et al. (2013), the synthesized compounds displayed antiproliferative activity against various cancer cell lines, illustrating their potential in cancer therapy.
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-Hydrazinylpyrimidine dihydrochloride involves the reaction of 2-chloro-4,6-dimethoxypyrimidine with hydrazine hydrate followed by treatment with hydrochloric acid.", "Starting Materials": [ "2-chloro-4,6-dimethoxypyrimidine", "hydrazine hydrate", "hydrochloric acid" ], "Reaction": [ "Step 1: 2-chloro-4,6-dimethoxypyrimidine is dissolved in hydrazine hydrate and the mixture is heated to reflux for several hours.", "Step 2: The reaction mixture is cooled and the resulting solid is filtered and washed with water.", "Step 3: The solid is dissolved in hydrochloric acid and the solution is heated to reflux for several hours.", "Step 4: The solution is cooled and the resulting solid is filtered and washed with water.", "Step 5: The solid is dried to yield 5-Hydrazinylpyrimidine dihydrochloride." ] } | |
CAS-Nummer |
1803587-72-5 |
Molekularformel |
C4H7ClN4 |
Molekulargewicht |
146.58 g/mol |
IUPAC-Name |
pyrimidin-5-ylhydrazine;hydrochloride |
InChI |
InChI=1S/C4H6N4.ClH/c5-8-4-1-6-3-7-2-4;/h1-3,8H,5H2;1H |
InChI-Schlüssel |
FIEABXNKRWQPBW-UHFFFAOYSA-N |
SMILES |
C1=C(C=NC=N1)NN.Cl.Cl |
Kanonische SMILES |
C1=C(C=NC=N1)NN.Cl |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


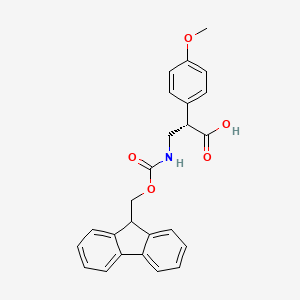


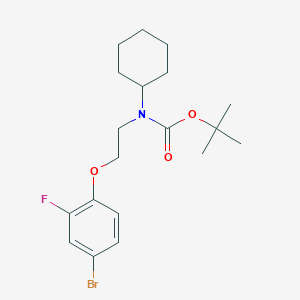
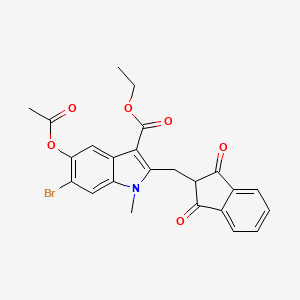
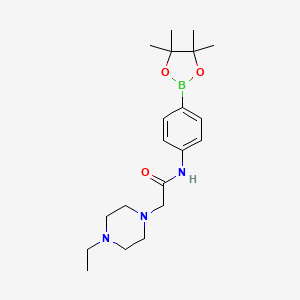
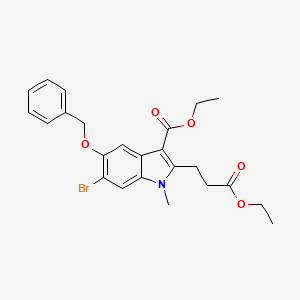
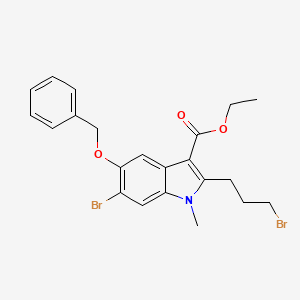

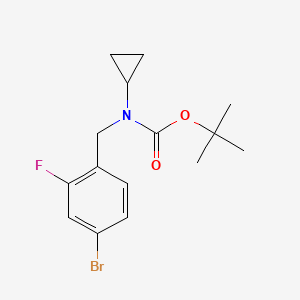
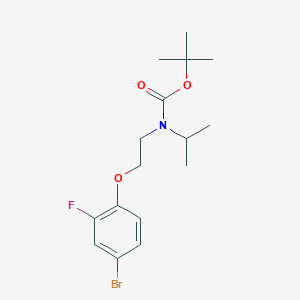
![Ethyl 8-cyano-7-methoxy-2-(phenylthiomethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1408228.png)

